2-[2-Oxo-3-(2-thiophen-2-ylpropanoylamino)azepan-1-yl]acetic acid

Catalog No.
S7681894
CAS No.
M.F
C15H20N2O4S
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-Oxo-3-(2-thiophen-2-ylpropanoylamino)azepan-1...

Product Name

2-[2-Oxo-3-(2-thiophen-2-ylpropanoylamino)azepan-1-yl]acetic acid

IUPAC Name

2-[2-oxo-3-(2-thiophen-2-ylpropanoylamino)azepan-1-yl]acetic acid

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C15H20N2O4S/c1-10(12-6-4-8-22-12)14(20)16-11-5-2-3-7-17(15(11)21)9-13(18)19/h4,6,8,10-11H,2-3,5,7,9H2,1H3,(H,16,20)(H,18,19)

InChI Key

YNHDVYJARBKIPH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CS1)C(=O)NC2CCCCN(C2=O)CC(=O)O

Canonical SMILES

CC(C1=CC=CS1)C(=O)NC2CCCCN(C2=O)CC(=O)O
Oxaceprol is a proline derivative that contains a thiophene ring. It is a non-proteinogenic amino acid that was first identified in the 1970s as a metabolite of collagen. It is produced synthetically and used in the synthesis of peptides, specifically proline-containing peptides. It has been categorized as a non-steroidal anti-inflammatory drug (NSAID) due to its anti-inflammatory and pain-relieving properties. Although it is often used as a dietary supplement, Oxaceprol is not regulated as a drug by the Food and Drug Administration (FDA) in the United States.
Oxaceprol has the chemical formula C15H19NO5S, and it has a molecular weight of 333.38 g/mol. It is a white crystalline powder that is soluble in water and ethanol. The melting point of Oxaceprol is reported to be around 118-119℃. The compound has a slightly acidic nature, with a pKa value of 2.95.
Oxaceprol is synthesized by the condensation reaction of 2-thiopheneacetyl chloride with glycine, followed by the reduction of the intermediate with sodium borohydride. The product is then subjected to cyclization with acetic anhydride to yield Oxaceprol. The purity of the compound is determined through analytical methods, such as high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.
are used to determine the purity and identity of Oxaceprol. HPLC is a commonly used method that separates the compound from other components in a mixture, allowing for the detection and quantification of the compound. FTIR spectroscopy is used to identify the functional groups present in the compound, while NMR spectroscopy provides information on the molecular structure and bonding of the compound.
Oxaceprol has been shown to have anti-inflammatory and pain-relieving effects, making it a potential treatment for various inflammatory diseases, such as arthritis, osteoarthritis, and ulcerative colitis. It has also been reported to possess antioxidant properties, suggesting its potential use in preventing oxidative stress-related diseases.
The toxicity and safety of Oxaceprol have been studied in various scientific experiments. In animal studies, it has been shown to be well tolerated at high doses, with no significant adverse effects observed. However, more studies are needed to determine the long-term safety and toxicity of Oxaceprol in humans.
Oxaceprol has various applications in scientific experiments, such as the synthesis of proline-containing peptides and the investigation of its biological properties, including anti-inflammatory and antioxidant effects.
Research on Oxaceprol is ongoing, with investigations into its potential therapeutic applications in various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ulcerative colitis. Studies are also being conducted to further explore its antioxidant properties and its mechanism of action.
Oxaceprol has potential implications in various fields of research and industry due to its unique properties. It could be used as a starting material in the synthesis of various proline-containing peptides, or as a potential drug candidate for the treatment of various inflammatory and oxidative stress-related diseases. It could also be used as an ingredient in cosmetic products due to its reported antioxidant properties.
One of the limitations of current Oxaceprol research is the lack of clinical studies on its safety and efficacy in treating inflammatory and oxidative stress-related diseases in humans. Future research should focus on conducting rigorous clinical trials to determine the optimal dosages, safety, and efficacy of Oxaceprol. Additionally, more research is needed to investigate the potential therapeutic applications of Oxaceprol in other fields, such as neurodegenerative diseases, cancer, and wound healing.
for Oxaceprol research include investigating its pharmacokinetics and pharmacodynamics, exploring its potential interactions with other drugs, and identifying new applications for Oxaceprol beyond its current uses. Researchers could also investigate the synthesis of derivatives of Oxaceprol to improve its efficacy and reduce its potential adverse effects. Furthermore, studies on the use of Oxaceprol in combination with other drugs could provide insights into its potential use as a combination therapy.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

324.11437830 g/mol

Monoisotopic Mass

324.11437830 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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